molecular formula C16H24N2O3 B1284479 3-(2-METHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER CAS No. 886768-01-0

3-(2-METHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER

Cat. No.: B1284479
CAS No.: 886768-01-0
M. Wt: 292.37 g/mol
InChI Key: ZYZAKSSQOYPQKT-UHFFFAOYSA-N
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Description

3-(2-METHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, also known as tert-butyl 3-(2-methoxyphenyl)piperazine-1-carboxylate, is a chemical compound with the molecular formula C16H24N2O3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in organic synthesis and has applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

1-Boc-3-(2-methoxyphenyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with human carbonic anhydrase I and II isoenzymes, which are crucial for maintaining acid-base balance in tissues . The nature of these interactions involves binding to the active sites of the enzymes, thereby inhibiting their activity. This inhibition can lead to alterations in cellular pH and other downstream effects.

Cellular Effects

1-Boc-3-(2-methoxyphenyl)piperazine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of certain genes involved in metabolic pathways . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of 1-Boc-3-(2-methoxyphenyl)piperazine involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . This binding can result in changes in gene expression and alterations in cellular signaling pathways, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Boc-3-(2-methoxyphenyl)piperazine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biological activity . Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure can lead to alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of 1-Boc-3-(2-methoxyphenyl)piperazine vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable biological response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

1-Boc-3-(2-methoxyphenyl)piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it has been shown to affect the activity of enzymes involved in the metabolism of certain amino acids and lipids . These interactions can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 1-Boc-3-(2-methoxyphenyl)piperazine within cells and tissues are crucial for its biological activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within different cellular compartments, affecting its overall activity and function.

Subcellular Localization

1-Boc-3-(2-methoxyphenyl)piperazine exhibits specific subcellular localization patterns. It is directed to certain compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to these specific locations. This localization can impact its activity and function, influencing various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-METHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER can be synthesized through various methods. One common approach involves the reaction of 1-(2-methoxyphenyl)piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

3-(2-METHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-METHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in synthetic applications. The Boc protection allows for selective reactions and easy deprotection, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 3-(2-methoxyphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-10-9-17-13(11-18)12-7-5-6-8-14(12)20-4/h5-8,13,17H,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZAKSSQOYPQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587685
Record name tert-Butyl 3-(2-methoxyphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886768-01-0
Record name tert-Butyl 3-(2-methoxyphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(2-methoxyphenyl)piperazine-1-carboxylate
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